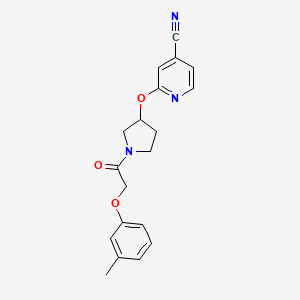

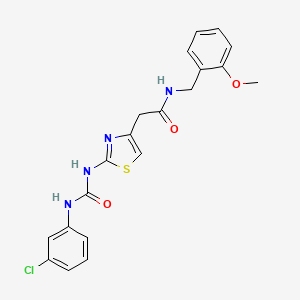

![molecular formula C19H15FN4S B2939999 3-((2-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 941890-15-9](/img/structure/B2939999.png)

3-((2-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Triazolo[4,3-b]pyridazine is a class of compounds that belong to the larger family of triazolopyridazines . These compounds are often used in the synthesis of energetic materials .

Synthesis Analysis

The synthesis of similar compounds often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . An efficient and straightforward methodology for the preparation of novel functionalized triazolopyridazines has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .Molecular Structure Analysis

The molecular structure of these compounds is often established using single crystal X-ray diffraction .Chemical Reactions Analysis

These compounds are often used in the synthesis of energetic materials, suggesting they participate in high-energy chemical reactions .Physical And Chemical Properties Analysis

Some triazolopyridazines exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . They may also have remarkable measured density and excellent thermal stability .Aplicaciones Científicas De Investigación

Chemical Synthesis and Binding Affinity

3-[(2-Fluorobenzyl)thio]-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine belongs to a class of compounds that have been explored for their chemical synthesis and potential biological activities. Studies have shown that similar triazolopyridazine derivatives can be synthesized using various azides, including 2-fluorobenzyl, indicating the chemical versatility and potential for modification of this compound class. Some of these derivatives have demonstrated high affinity and selectivity for adenosine A1 receptors, suggesting potential applications in neurological research and drug development (Biagi et al., 1999).

Structural Characterization and Theoretical Studies

Pyridazine derivatives, including those related to 3-[(2-Fluorobenzyl)thio]-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine, have been structurally characterized and subjected to Density Functional Theory (DFT) calculations to understand their electronic properties. These studies provide insights into the molecular structure, stability, and potential reactivity of such compounds, laying the groundwork for further biological applications (Sallam et al., 2021).

Antimicrobial and Antiviral Potential

Triazolopyridazine derivatives have been evaluated for their antimicrobial activities, with some showing promising results against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Ruso et al., 2014). Furthermore, specific derivatives have exhibited antiviral activity against hepatitis A virus, indicating their potential in antiviral research and therapy development (Shamroukh & Ali, 2008).

Antidiabetic Research

Research on triazolopyridazine-6-yl-substituted piperazines, a category related to the compound , has shown potential in anti-diabetic drug development. These compounds have been evaluated for their inhibitory effect on Dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism, showcasing their relevance in managing diabetes mellitus (Bindu et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(2-fluorophenyl)methylsulfanyl]-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN4S/c1-13-6-8-14(9-7-13)17-10-11-18-21-22-19(24(18)23-17)25-12-15-4-2-3-5-16(15)20/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYDELJODHLVGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=CC=C4F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2939918.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(ethylthio)benzamide](/img/structure/B2939923.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B2939927.png)

![6-(3,4-Dimethylphenyl)-2-[(2-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2939930.png)

![2-[(4-Fluorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione](/img/structure/B2939934.png)

![(E)-4-(N-methyl-N-phenylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2939936.png)

![(E)-4-(Dimethylamino)-N-propyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]but-2-enamide](/img/structure/B2939939.png)